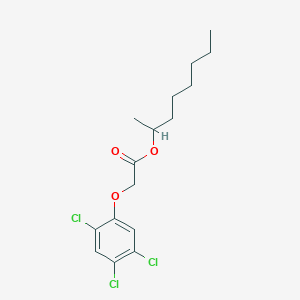
2,4,5-T-2-OCTYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-T-2-OCTYL ESTER is an organic compound with the molecular formula C16H21Cl3O3 and a molecular weight of 367.7 g/mol . This compound is characterized by the presence of an octan-2-yl group and a 2-(2,4,5-trichlorophenoxy)acetate moiety, making it a unique ester derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-T-2-OCTYL ESTER typically involves the esterification of 2-(2,4,5-trichlorophenoxy)acetic acid with octan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,4,5-T-2-OCTYL ESTER can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(2,4,5-trichlorophenoxy)acetic acid and octan-2-ol.
Oxidation: The octan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)acetic acid and octan-2-ol.
Oxidation: Octan-2-one or octanoic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-T-2-OCTYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-(2,4,5-trichlorophenoxy)acetate moiety into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of certain agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,5-T-2-OCTYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target system .
Comparison with Similar Compounds
Similar Compounds
2-Octyl acetate: Similar ester structure but lacks the trichlorophenoxy group.
Octan-2-yl palmitate: Similar octan-2-yl group but different acyl moiety.
2-Octanol: Alcohol precursor used in the synthesis of 2,4,5-T-2-OCTYL ESTER
Uniqueness
This compound is unique due to the presence of the 2-(2,4,5-trichlorophenoxy)acetate moiety, which imparts distinct chemical and biological properties. This makes it valuable in specific applications where these properties are desired .
Properties
Molecular Formula |
C16H21Cl3O3 |
|---|---|
Molecular Weight |
367.7 g/mol |
IUPAC Name |
octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C16H21Cl3O3/c1-3-4-5-6-7-11(2)22-16(20)10-21-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3 |
InChI Key |
LNNVYVOLCDEYEU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1632609.png)
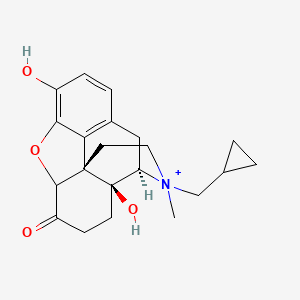
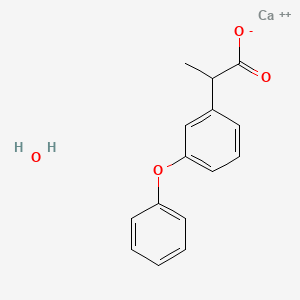


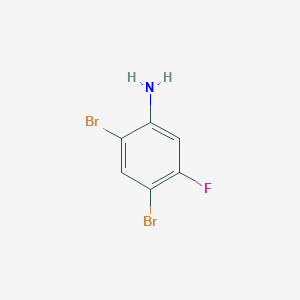
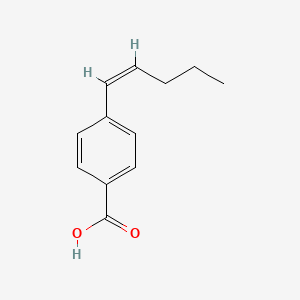
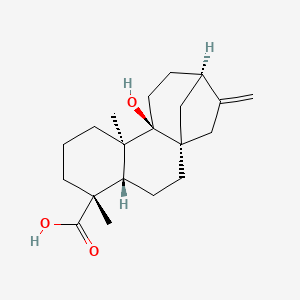
![3,6-Diazabicyclo[3.2.0]heptane-6-carboxylic acid, 1,1-dimethylethyl ester, (1R,5S)-](/img/structure/B1632633.png)
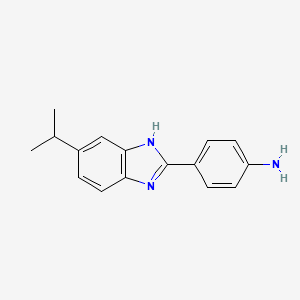
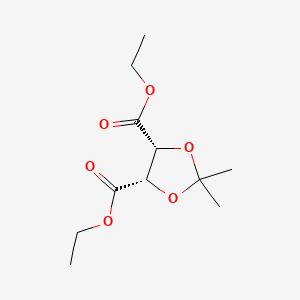
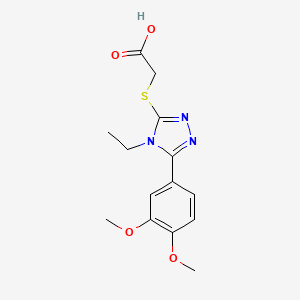
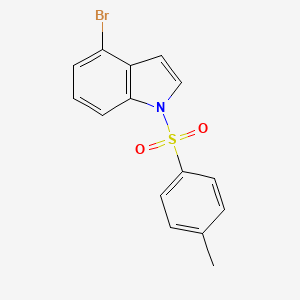
![(8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B1632654.png)
